molecular formula C8H6O7S B1293581 4-Sulfophthalic acid CAS No. 89-08-7

4-Sulfophthalic acid

Cat. No. B1293581
CAS RN: 89-08-7
M. Wt: 246.2 g/mol
InChI Key: WNKQDGLSQUASME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Sulfophthalic acid (4-SPA) is an organic acid that has numerous applications in a variety of scientific fields. 4-SPA is a colorless solid that is soluble in water and alcohols. It is a derivative of phthalic acid and is a common starting material for the synthesis of a variety of organic compounds. 4-SPA is used in a range of scientific research applications due to its unique properties and its ability to form stable complexes with metal ions.

Scientific Research Applications

Catalytic Synthesis of Biologically Relevant Compounds

4-Sulfophthalic acid has been used effectively in the synthesis of biologically relevant bis(indolyl)methanes, bispyrazoles, and biscoumarins. These compounds are synthesized through electrophilic substitution of indole derivatives on aldehyde compounds and condensing 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one with various aldehydes. This method is noted for its convenience, mild reaction conditions, eco-friendliness, and the avoidance of hazardous organic solvents (Banari, Kiyani, & Pourali, 2017).

Safety and Hazards

4-Sulfophthalic acid is classified as a corrosive material . It causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection. It should only be used in a well-ventilated area and direct contact or inhalation of dust, fume, gas, mist, vapors, or spray should be avoided .

Future Directions

The current outlook for the 4-Sulfophthalic acid market is positive and is expected to witness steady growth in the coming years . The rising demand for dyes and pigments, especially in emerging economies, is a key driver for the market . The increasing popularity of sustainable and eco-friendly dyes is providing new opportunities for the market . Manufacturers are developing bio-based dyes that reduce the environmental impact and offer improved performance . This trend is expected to further boost the demand for this compound .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-Sulfophthalic acid plays a significant role in biochemical reactions, particularly in the synthesis of plasticizing dopants for polymers like poly(aniline) . It interacts with enzymes and proteins involved in sulfonation and desulfonation processes. The sulfonic acid group in this compound can form strong ionic bonds with amino acid residues in proteins, influencing their structure and function.

Cellular Effects

This compound affects various types of cells by altering cellular processes such as cell signaling pathways, gene expression, and cellular metabolism. It has been observed to influence the activity of enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell . The presence of this compound can lead to changes in the expression of genes related to stress response and detoxification.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming ionic bonds with their active sites. This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins . The sulfonic acid group plays a crucial role in these interactions, providing the necessary chemical reactivity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. It has been noted that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has shown potential impacts on cellular function, including alterations in metabolic activity and stress responses.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and enzyme activity . Toxic or adverse effects have been observed at high doses, including potential damage to organs and tissues due to the compound’s corrosive nature .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to sulfonation and desulfonation reactions. It interacts with enzymes such as sulfotransferases and sulfatases, which catalyze the transfer of sulfonic acid groups to and from various substrates . These interactions can affect the levels of metabolites and the overall metabolic flux within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, including its solubility and ionic nature.

Subcellular Localization

This compound is localized to various subcellular compartments, including the cytoplasm and organelles such as the endoplasmic reticulum and Golgi apparatus . Its activity and function are influenced by its subcellular localization, with specific targeting signals and post-translational modifications directing it to particular compartments. These localizations are crucial for its role in biochemical reactions and cellular processes.

properties

IUPAC Name

4-sulfophthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O7S/c9-7(10)5-2-1-4(16(13,14)15)3-6(5)8(11)12/h1-3H,(H,9,10)(H,11,12)(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNKQDGLSQUASME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6026535
Record name 4-Sulfophthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6026535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Light orange liquid (50% aqueous solution); [MSDSonline]
Record name 1,2-Benzenedicarboxylic acid, 4-sulfo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Sulfophthalic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3483
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS RN

89-08-7
Record name 4-Sulfophthalic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Sulfophthalic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-SULFOPHTHALIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100615
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Benzenedicarboxylic acid, 4-sulfo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Sulfophthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6026535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-sulphophthalic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.710
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-SULFOPHTHALIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T1SM5DOM66
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-SULFOPHTHALIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5264
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Sulfophthalic acid
Reactant of Route 2
Reactant of Route 2
4-Sulfophthalic acid
Reactant of Route 3
4-Sulfophthalic acid
Reactant of Route 4
4-Sulfophthalic acid
Reactant of Route 5
Reactant of Route 5
4-Sulfophthalic acid
Reactant of Route 6
4-Sulfophthalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.